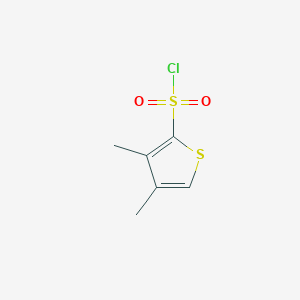

3,4-Dimethylthiophene-2-sulfonyl chloride

説明

Structure

2D Structure

特性

IUPAC Name |

3,4-dimethylthiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO2S2/c1-4-3-10-6(5(4)2)11(7,8)9/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMZIQOQEGJERQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609861 | |

| Record name | 3,4-Dimethylthiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227608-07-2 | |

| Record name | 3,4-Dimethylthiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dimethylthiophene 2 Sulfonyl Chloride

Established Synthetic Pathways for 3,4-Dimethylthiophene-2-sulfonyl chloride

Established methods for the synthesis of aryl and heteroaryl sulfonyl chlorides can be broadly categorized into direct sulfonylation and functional group interconversion strategies.

Direct sulfonylation involves the direct introduction of a chlorosulfonyl group onto the thiophene (B33073) ring of 3,4-dimethylthiophene (B1217622). A common and long-standing method for this transformation is chlorosulfonation using chlorosulfonic acid . pageplace.de In this approach, 3,4-dimethylthiophene would be treated with an excess of chlorosulfonic acid, typically at low temperatures, to afford the desired sulfonyl chloride. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the highly electrophilic sulfur trioxide (generated in situ from chlorosulfonic acid) attacks the electron-rich thiophene ring. The 2-position of the thiophene ring is generally the most reactive site for electrophilic substitution, leading to the desired product.

Another direct approach involves the use of sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst . This method can also effect the chlorosulfonation of aromatic and heteroaromatic compounds. organic-chemistry.org The choice of solvent and reaction conditions is crucial to control the selectivity and yield of the reaction.

| Direct Sulfonylation Method | Reagents | General Conditions | Advantages | Disadvantages |

| Chlorosulfonation | 3,4-Dimethylthiophene, Chlorosulfonic acid | Low temperature, neat or in a chlorinated solvent | Readily available and inexpensive reagents | Harsh acidic conditions, potential for side reactions (e.g., polysulfonylation, charring) |

| Sulfuryl Chloride | 3,4-Dimethylthiophene, Sulfuryl chloride, Lewis acid (e.g., AlCl₃) | Inert solvent, controlled temperature | Milder than chlorosulfonic acid | Requires a catalyst, potential for chlorination of the thiophene ring |

Functional group interconversion strategies offer alternative routes to this compound, often starting from a pre-functionalized 3,4-dimethylthiophene derivative. One common pathway is the oxidation of a corresponding thiol or disulfide . For instance, 3,4-dimethylthiophene-2-thiol could be synthesized and subsequently oxidized to the sulfonyl chloride. A variety of oxidizing agents in the presence of a chloride source can be employed for this transformation, including hydrogen peroxide/thionyl chloride organic-chemistry.org, N-chlorosuccinimide (NCS) in the presence of an acid semanticscholar.org, or sodium hypochlorite (B82951) semanticscholar.org.

Another viable strategy involves the diazotization of an aminothiophene followed by a Sandmeyer-type reaction . This would entail the synthesis of 2-amino-3,4-dimethylthiophene, its conversion to a diazonium salt, and subsequent reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the sulfonyl chloride. rsc.org

| Functional Group Interconversion | Starting Material | Key Transformation | Advantages | Disadvantages |

| Oxidation of Thiol | 3,4-Dimethylthiophene-2-thiol | Oxidative chlorination | Milder conditions, good functional group tolerance | Requires synthesis of the thiol precursor |

| Sandmeyer-type Reaction | 2-Amino-3,4-dimethylthiophene | Diazotization and reaction with SO₂/CuCl | Good regioselectivity | Multi-step synthesis, handling of potentially unstable diazonium salts |

Advanced Synthetic Techniques and Optimization

Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and environmentally friendly methods for the synthesis of sulfonyl chlorides.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur bonds. While less common for the direct synthesis of sulfonyl chlorides, catalytic methods can be employed to synthesize precursors. For instance, a palladium-catalyzed coupling reaction could be used to introduce a sulfur-containing group at the 2-position of a halogenated 3,4-dimethylthiophene, which could then be converted to the sulfonyl chloride. nih.gov

More directly, recent research has explored the use of photocatalysis for the synthesis of sulfonyl chlorides from arenediazonium salts under mild conditions, offering a sustainable alternative to traditional methods. rsc.org

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for sulfonyl chloride synthesis. One such approach is the metal-free synthesis of sulfonyl chlorides from thiols using ammonium (B1175870) nitrate (B79036) as a source of nitrogen oxides in an aqueous solution of HCl with oxygen as the terminal oxidant. semanticscholar.org This method avoids the use of hazardous reagents and minimizes waste generation. Another green approach involves the oxyhalogenation of thiols and disulfides using oxone and a halide source in water, which is a simple and rapid method. rsc.org

| Advanced Synthetic Technique | Key Features | Potential Application for this compound |

| Catalytic Methods | Use of transition metal catalysts (e.g., Palladium) or photocatalysts | Synthesis of functionalized precursors or potentially direct C-H sulfonylchlorination. |

| Green Chemistry Approaches | Use of environmentally benign reagents and solvents (e.g., water), metal-free conditions | Oxidation of 3,4-dimethylthiophene-2-thiol using green oxidants. |

Characterization Methodologies for Synthetic Purity and Structure Elucidation

The unambiguous identification and purity assessment of synthesized this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the remaining aromatic proton on the thiophene ring. The chemical shifts and coupling constants would be characteristic of the substitution pattern. The methyl protons would likely appear as two singlets, and the aromatic proton as a singlet.

¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule. The spectrum would show signals for the two methyl carbons, the four thiophene ring carbons (two quaternary and two methine), with the carbon attached to the sulfonyl chloride group being significantly downfield.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the sulfonyl chloride group. Specifically, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds are expected in the regions of 1375-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively. thermofisher.com

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound. The fragmentation pattern would likely involve the loss of a chlorine atom and sulfur dioxide. researchgate.netnih.gov

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Two singlets for the methyl groups, one singlet for the thiophene proton. |

| ¹³C NMR | Signals for two methyl carbons and four distinct thiophene ring carbons. |

| IR Spectroscopy | Strong characteristic S=O stretching bands around 1375-1400 cm⁻¹ and 1170-1190 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern showing loss of Cl and SO₂. |

Chemical Reactivity and Mechanistic Investigations of 3,4 Dimethylthiophene 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a highly reactive electrophilic center, susceptible to attack by a wide range of nucleophiles. This reactivity stems from the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which renders the sulfur atom highly electron-deficient. The general mechanism for nucleophilic substitution at the sulfonyl sulfur involves the attack of a nucleophile, leading to the displacement of the chloride ion.

While specific experimental data for 3,4-dimethylthiophene-2-sulfonyl chloride is not extensively available in the public domain, its reactivity can be inferred from the well-established chemistry of other aromatic and heteroaromatic sulfonyl chlorides.

Reactions with Aliphatic and Aromatic Amines

The reaction of sulfonyl chlorides with primary and secondary amines is a robust and widely used method for the synthesis of sulfonamides. The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. Typically, a base is added to neutralize the HCl formed during the reaction.

In the case of this compound, reactions with aliphatic and aromatic amines are expected to yield the corresponding N-substituted sulfonamides. The presence of the electron-donating methyl groups on the thiophene (B33073) ring is not expected to significantly hinder this reaction at the sulfonyl chloride moiety.

Table 1: Predicted Products from the Reaction of this compound with Various Amines (Note: This table is predictive and based on general chemical principles, as specific experimental data for this compound is limited.)

| Amine Reactant | Predicted Sulfonamide Product |

| Aniline | N-phenyl-3,4-dimethylthiophene-2-sulfonamide |

| Benzylamine | N-benzyl-3,4-dimethylthiophene-2-sulfonamide |

| Diethylamine | N,N-diethyl-3,4-dimethylthiophene-2-sulfonamide |

| Piperidine | 1-[(3,4-dimethylthiophen-2-yl)sulfonyl]piperidine |

Reactions with Alcohols and Phenols

Sulfonyl chlorides react with alcohols and phenols in the presence of a base (commonly pyridine (B92270) or triethylamine) to form sulfonate esters. This reaction, known as sulfonylation, is analogous to the formation of sulfonamides. The oxygen atom of the hydroxyl group acts as the nucleophile.

The reaction of this compound with various alcohols and phenols would be expected to produce the corresponding 3,4-dimethylthiophene-2-sulfonate esters. These esters are often stable compounds and can be useful as leaving groups in subsequent nucleophilic substitution reactions.

Reactions with Thiols

In a similar fashion, sulfonyl chlorides can react with thiols to form thiosulfonate esters. The sulfur atom of the thiol is a potent nucleophile and readily attacks the sulfonyl chloride. This reaction is also typically carried out in the presence of a base to scavenge the liberated HCl. The resulting thiosulfonates are of interest in medicinal chemistry and materials science.

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system and is generally more reactive towards electrophilic substitution than benzene (B151609). The presence of two electron-donating methyl groups at the 3- and 4-positions further activates the ring towards electrophilic attack. The sulfonyl chloride group at the 2-position, being strongly electron-withdrawing, will act as a deactivating group and a meta-director with respect to its position.

Therefore, for this compound, the most likely position for electrophilic attack is the C5 position. This is because it is the only available position on the ring and its activation by the adjacent methyl group at C4 would be more influential than the deactivating effect of the sulfonyl chloride group. Typical electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Aryl and heteroaryl sulfonyl chlorides have been demonstrated to participate in various palladium-catalyzed cross-coupling reactions, where the sulfonyl chloride group can be transformed into a new carbon-carbon or carbon-heteroatom bond.

Suzuki-Miyaura Coupling Variants

While less common than the use of halides or triflates, the Suzuki-Miyaura coupling of sulfonyl chlorides with boronic acids has been reported. This desulfonylative cross-coupling typically requires specific catalyst systems and conditions to proceed efficiently. The reaction involves the oxidative addition of the palladium catalyst to the C-S bond of the sulfonyl chloride, followed by transmetalation with the boronic acid and reductive elimination to form the coupled product.

For this compound, a Suzuki-Miyaura coupling reaction with an arylboronic acid would be expected to yield a 2-aryl-3,4-dimethylthiophene. The efficiency of such a reaction would be highly dependent on the chosen palladium catalyst, ligand, and reaction conditions.

Table 2: Predicted Products from a Suzuki-Miyaura Coupling of this compound (Note: This table is predictive and based on general chemical principles, as specific experimental data for this compound is limited.)

| Boronic Acid Reactant | Predicted Coupled Product |

| Phenylboronic acid | 2-phenyl-3,4-dimethylthiophene |

| 4-Methoxyphenylboronic acid | 2-(4-methoxyphenyl)-3,4-dimethylthiophene |

| Thiophene-2-boronic acid | 2,2'-bi(3,4-dimethylthiophene) |

Sonogashira Coupling Adaptations

The Sonogashira cross-coupling reaction, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of carbon-carbon bond formation. wikipedia.org While typically employing halides, adaptations for sulfonyl chlorides have been developed, offering an alternative pathway for the synthesis of aryl alkynes. Specifically, a desulfitative Sonogashira-type coupling of arenesulfonyl chlorides has been demonstrated. epfl.ch

This transformation is effectively catalyzed by a combination of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and P(t-Bu)₃ (tri-tert-butylphosphine) with the addition of CuI as a co-catalyst. The reaction proceeds in the presence of a base, such as potassium carbonate (K₂CO₃), in a solvent like refluxing tetrahydrofuran (B95107) (THF). epfl.ch For this compound, this methodology would involve the palladium catalyst undergoing oxidative addition into the S-Cl bond, followed by a sequence of steps culminating in the reductive elimination of the desired alkynylthiophene product.

The general conditions for such a reaction are presented in the table below:

| Parameter | Condition |

| Catalyst | Pd₂(dba)₃/P(t-Bu)₃ |

| Co-catalyst | CuI |

| Base | K₂CO₃ |

| Solvent | THF |

| Temperature | Reflux |

It is noteworthy that copper-free Sonogashira couplings have also been developed to avoid the formation of alkyne dimers, which can be a side reaction in the presence of copper catalysts. wikipedia.org These conditions often employ specific palladium-phosphine complexes that are efficient enough to not require a co-catalyst. organic-chemistry.org The choice of ligands on the palladium catalyst is crucial, with bulky and electron-rich phosphines often leading to more efficient reactions. libretexts.org

Reductive Transformations of the Sulfonyl Chloride Group

The sulfonyl chloride moiety in this compound is susceptible to various reductive transformations, most notably its conversion to the corresponding thiol. Several methods are available for the reduction of arenesulfonyl chlorides.

One common method involves the use of zinc dust in the presence of an acid, such as sulfuric acid. orgsyn.org This procedure provides good yields of the resulting thiophenol. Another effective reagent is triphenylphosphine (B44618) in toluene, which offers a convenient route to aryl thiols from their sulfonyl chlorides. organic-chemistry.org

Catalytic hydrogenation presents another viable reduction pathway. Aromatic sulfonyl chlorides can be reduced to their corresponding thiols using a palladium catalyst under a moderate pressure of hydrogen. This reaction is typically carried out in the presence of a mild base to neutralize the strong acid that is formed as a byproduct. taylorfrancis.com

A summary of common reductive agents for the conversion of sulfonyl chlorides to thiols is provided below:

| Reagent | Conditions | Product |

| Zinc Dust / H₂SO₄ | Typically at low temperatures (e.g., 0°C) | Thiol |

| Triphenylphosphine | Toluene | Thiol |

| H₂ / Pd catalyst | Moderate H₂ pressure, with a mild base | Thiol |

| Lithium aluminum hydride | Anhydrous solvent | Thiol |

Mechanistic Insights into Key Transformations

Kinetic Studies of Reactivity

Kinetic studies on the nucleophilic substitution of substituted thiophene-2-sulfonyl chlorides provide valuable insights into the reactivity of this compound. The reaction rates of these compounds with various nucleophiles are influenced by the electronic effects of the substituents on the thiophene ring. rsc.org

For the reactions of substituted thiophene-2-sulfonyl chlorides with certain nucleophiles in water, U-shaped Hammett plots have been observed. However, for reactions with other nucleophiles like aniline, pyridine, and hydroxide (B78521) ions, an approximately linear Hammett correlation is found. rsc.org The Hammett equation, log(k/k₀) = σρ, relates the rate constants of a series of reactions with varying substituents to the electronic properties of those substituents. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, which stabilize a negative charge buildup in the transition state.

A kinetic study of the chloride-chloride exchange in arenesulfonyl chlorides revealed a ρ-value of +2.02, indicating a significant electronic demand in the transition state. nih.gov The methyl groups at the 3 and 4 positions of this compound are electron-donating, which would be expected to decrease the rate of a nucleophilic substitution reaction that has a build-up of negative charge on the sulfonyl group in the transition state, compared to an unsubstituted thiophene-2-sulfonyl chloride.

The table below illustrates the expected qualitative effect of substituents on the rate of nucleophilic substitution at the sulfonyl chloride group of a thiophene ring, based on general principles from kinetic studies. rsc.orgnih.gov

| Substituent at 5-position | Electronic Effect | Expected Relative Rate |

| -NO₂ | Electron-withdrawing | Faster |

| -Cl | Electron-withdrawing | Faster |

| -H | Reference | - |

| -CH₃ | Electron-donating | Slower |

| -OCH₃ | Electron-donating | Slower |

Transition State Analysis in Reaction Pathways

Theoretical investigations, often employing density functional theory (DFT) calculations, have been instrumental in elucidating the transition states of nucleophilic substitution reactions at sulfonyl centers. For arenesulfonyl chlorides, the chloride-chloride exchange reaction has been shown to proceed via a single transition state, consistent with an Sₙ2 mechanism. nih.govmdpi.com This synchronous mechanism involves the simultaneous formation of the new nucleophile-sulfur bond and the breaking of the sulfur-leaving group bond.

Alternatively, an addition-elimination mechanism is also possible for nucleophilic substitution at a sulfonyl center. This pathway involves the formation of a pentacoordinate sulfurane intermediate. The preferred mechanism, Sₙ2 versus addition-elimination, can depend on the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring. mdpi.com

For this compound, the transition state for nucleophilic attack would involve the approach of the nucleophile to the sulfur atom, leading to a trigonal bipyramidal-like geometry. The electron-donating methyl groups would slightly increase the electron density at the sulfur atom, potentially disfavoring the attack of a nucleophile and affecting the energy of the transition state. The More O'Ferrall-Jencks plot is a useful tool for visualizing the changes in the transition state structure in response to changes in the reactants. researchgate.net For instance, a better leaving group would lead to a transition state with more bond breaking. researchgate.net

Applications of 3,4 Dimethylthiophene 2 Sulfonyl Chloride in Complex Organic Synthesis

As a Versatile Building Block in Heterocyclic Chemistry

The inherent reactivity of the sulfonyl chloride functional group makes 3,4-Dimethylthiophene-2-sulfonyl chloride a valuable tool for the construction of various heterocyclic systems. Its primary role in this context is to react with nucleophiles, such as amines and alcohols, to form stable sulfonamide and sulfonate ester linkages, respectively.

The reaction of this compound with primary or secondary amines is expected to proceed readily, typically in the presence of a base, to yield the corresponding 3,4-dimethylthiophene-2-sulfonamides. This transformation is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a multitude of therapeutic agents. nih.govscielo.org.mx The thiophene (B33073) ring itself is also a privileged scaffold in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties.

The general reaction for the formation of sulfonamides from this compound is depicted below:

Reaction Scheme:

this compound + R¹R²NH → 3,4-Dimethylthiophene-2-sulfonamide-NR¹R² + HCl

A variety of amines can likely be employed in this reaction, leading to a diverse library of sulfonamide derivatives. The electronic and steric properties of the amine would influence the reaction conditions required.

Table 1: Representative Examples of Sulfonamide Synthesis

| Amine Substrate | Product | Expected Reaction Conditions |

|---|---|---|

| Aniline | N-phenyl-3,4-dimethylthiophene-2-sulfonamide | Pyridine (B92270), CH₂Cl₂, 0 °C to rt |

| Piperidine | 1-[(3,4-dimethylthiophen-2-yl)sulfonyl]piperidine | Triethylamine, THF, 0 °C to rt |

In a similar fashion to sulfonamide formation, this compound can react with alcohols or phenols to produce sulfonate esters. This reaction, often carried out in the presence of a non-nucleophilic base like pyridine or triethylamine, serves to convert the hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions. Furthermore, the resulting sulfonate esters themselves can be valuable intermediates or target molecules.

The general reaction for the formation of sulfonate esters is as follows:

Reaction Scheme:

this compound + R-OH → 3,4-Dimethylthiophene-2-sulfonate-OR + HCl

The reactivity of the alcohol will dictate the specific conditions, with phenols generally being more reactive than aliphatic alcohols.

Table 2: Representative Examples of Sulfonate Ester Synthesis

| Alcohol/Phenol Substrate | Product | Expected Reaction Conditions |

|---|---|---|

| Phenol | Phenyl 3,4-dimethylthiophene-2-sulfonate | Pyridine, CH₂Cl₂, 0 °C to rt |

| Ethanol | Ethyl 3,4-dimethylthiophene-2-sulfonate | Triethylamine, CH₂Cl₂, 0 °C to rt |

Role in Multi-Step Synthesis of Advanced Intermediates

In the context of multi-step synthesis, this compound can be envisioned as a crucial intermediate for the elaboration of more complex molecular frameworks. The introduction of the 3,4-dimethylthiophenesulfonyl group can serve multiple purposes, such as acting as a protecting group for amines or influencing the reactivity and selectivity of subsequent transformations. The stability of the sulfonamide and sulfonate ester linkages under a variety of reaction conditions makes them well-suited for lengthy synthetic sequences.

For instance, a primary amine could be protected as a 3,4-dimethylthiophene-2-sulfonamide to allow for selective reactions at other sites of a molecule. The sulfonamide could then be cleaved under specific reductive or acidic conditions at a later stage of the synthesis.

Stereoselective Synthesis Utilizing this compound

While direct involvement of this compound in inducing stereoselectivity is not documented, its derivatives, particularly sulfonamides, have the potential to be employed as chiral auxiliaries. A chiral amine could be reacted with this compound to form a chiral sulfonamide. This sulfonamide could then be elaborated, with the bulky and structurally defined 3,4-dimethylthiophenesulfonyl group directing the stereochemical outcome of subsequent reactions on the chiral backbone. After the desired stereocenter is set, the auxiliary could be removed, yielding an enantiomerically enriched product.

Development of Novel Reaction Methodologies Incorporating this compound

The unique electronic properties of the 3,4-dimethylthiophene (B1217622) ring could be exploited in the development of novel synthetic methodologies. For example, the sulfur atom in the thiophene ring could potentially coordinate to transition metals, allowing for the development of new catalytic processes where a 3,4-dimethylthiophenesulfonyl-containing molecule acts as a ligand.

Furthermore, the sulfonyl chloride itself could be a substrate in novel transition-metal-catalyzed cross-coupling reactions. While typically used in nucleophilic substitution reactions, recent advances have shown that sulfonyl chlorides can participate in reductive coupling processes to form C-S bonds, for example. The specific reactivity of this compound in such transformations would be a subject for future research.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-phenyl-3,4-dimethylthiophene-2-sulfonamide |

| 1-[(3,4-dimethylthiophen-2-yl)sulfonyl]piperidine |

| N-benzyl-3,4-dimethylthiophene-2-sulfonamide |

| Phenyl 3,4-dimethylthiophene-2-sulfonate |

| Ethyl 3,4-dimethylthiophene-2-sulfonate |

| (R)-sec-butyl 3,4-dimethylthiophene-2-sulfonate |

| Aniline |

| Piperidine |

| Benzylamine |

| Phenol |

| Ethanol |

Investigation of 3,4 Dimethylthiophene 2 Sulfonyl Chloride in Medicinal Chemistry

Precursor in the Synthesis of Bioactive Compounds

3,4-Dimethylthiophene-2-sulfonyl chloride serves as a versatile starting material for the synthesis of a variety of sulfonamide derivatives. The reactivity of the sulfonyl chloride group allows for its facile reaction with a wide range of primary and secondary amines, leading to the formation of a diverse library of 3,4-dimethylthiophene-2-sulfonamides. This synthetic accessibility makes it an attractive building block for creating novel compounds with potential therapeutic applications.

Derivatization to Potential Enzyme Inhibitors

Enzyme inhibition is a fundamental strategy in drug design, targeting specific enzymes involved in disease pathways. Sulfonamides are well-established enzyme inhibitors, and the 3,4-dimethylthiophene (B1217622) scaffold can be functionalized to target various enzyme active sites.

Aminoacyl-tRNA Synthetase Inhibitors

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for the correct attachment of amino acids to their corresponding tRNAs during protein synthesis. This crucial role makes them attractive targets for the development of novel anti-infective agents. nih.gov The general approach involves designing molecules that mimic the natural substrates or intermediates of the aaRS-catalyzed reaction.

While specific studies on this compound as a precursor for aaRS inhibitors are not extensively documented in publicly available literature, the general principle of using sulfonyl chlorides to synthesize sulfonamide-based inhibitors is a known strategy in medicinal chemistry. The synthesis would typically involve the reaction of this compound with various amino acid analogs or other amine-containing fragments designed to bind to the active site of a specific aaRS. The resulting sulfonamides could act as non-hydrolyzable mimics of the aminoacyl-adenylate intermediate, thereby inhibiting the enzyme.

Targeting Specific Bacterial Enzymes

The structural differences between bacterial and human enzymes provide a window for the development of selective inhibitors. Thiophene-based sulfonamides have been investigated as inhibitors for various bacterial enzymes. For instance, derivatives of thiophene (B33073) sulfonamides have been explored for their activity against bacterial carbonic anhydrases, which are important for the survival and virulence of certain pathogens. The 3,4-dimethylthiophene moiety could be strategically employed to enhance binding affinity and selectivity for the bacterial enzyme over its human counterparts.

Building Block for Anti-Infective Agents

The sulfonamide functional group has a long history in the development of antibacterial drugs. By incorporating the 3,4-dimethylthiophene scaffold, it is possible to generate novel anti-infective agents with potentially improved properties. The thiophene ring can influence the pharmacokinetic and pharmacodynamic properties of the molecule, such as solubility, metabolic stability, and target binding. The synthesis of these potential anti-infective agents would involve coupling this compound with various heterocyclic or aromatic amines known to possess antimicrobial activity.

Contribution to Diverse Pharmacological Scaffolds

The versatility of the this compound precursor allows for its incorporation into a wide range of molecular architectures. Beyond enzyme inhibitors and anti-infective agents, this building block could be utilized to synthesize compounds targeting other pharmacological areas. For example, thiophene-sulfonamide hybrids have been explored as anticancer, anti-inflammatory, and antiviral agents. The specific substitution pattern of the 3,4-dimethylthiophene ring can be a key determinant of the biological activity of the resulting compounds.

Structure-Activity Relationship (SAR) Studies of Derivatives

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for the rational design of more potent and selective drugs. For derivatives of this compound, SAR studies would involve systematically modifying different parts of the molecule and evaluating the impact on a specific biological target.

Key areas for SAR exploration would include:

The nature of the substituent on the sulfonamide nitrogen: Varying the amine component (aliphatic, aromatic, heterocyclic) can significantly impact target binding, solubility, and cell permeability.

Modification of the thiophene ring: While the core is 3,4-dimethylthiophene, further functionalization of the thiophene ring, if synthetically feasible, could lead to enhanced activity.

The role of the methyl groups: The two methyl groups on the thiophene ring contribute to the lipophilicity and steric profile of the molecule. Understanding their influence on target interaction is a key aspect of SAR.

Below is a hypothetical data table illustrating the type of information that would be generated from SAR studies of 3,4-dimethylthiophene-2-sulfonamide derivatives targeting a hypothetical bacterial enzyme.

| Compound ID | R Group (on Sulfonamide) | Enzyme Inhibition (IC₅₀, µM) | Antibacterial Activity (MIC, µg/mL) |

| DMTS-1 | -NH₂ | >100 | >128 |

| DMTS-2 | -NH-CH₃ | 85.2 | 64 |

| DMTS-3 | -NH-Phenyl | 25.6 | 16 |

| DMTS-4 | -NH-(4-chlorophenyl) | 10.3 | 8 |

| DMTS-5 | -NH-(pyridin-2-yl) | 5.8 | 4 |

Synthetic Challenges in Producing Medicinal Agents from this compound

The synthesis of medicinally active agents from this compound, while promising, is accompanied by several notable challenges. These hurdles primarily relate to the reactivity of the sulfonyl chloride group, the multi-step nature of synthetic routes, and the conditions required for these transformations.

A primary challenge lies in the management of the highly electrophilic sulfonyl chloride functional group. This group's reactivity is essential for forming sulfonamides and other derivatives, but it also makes the molecule susceptible to hydrolysis and reaction with various nucleophiles, necessitating stringent anhydrous conditions and careful control of reaction parameters to avoid decomposition and unwanted side products.

Furthermore, the preparation of substituted thiophene precursors can be complex. For instance, the synthesis of related thiophene sulfonyl chlorides often involves chlorosulfonation, which requires harsh reagents like chlorosulfonic acid or sulfuryl chloride. google.com These processes demand strict temperature control to prevent side reactions and can generate significant amounts of acidic waste, posing environmental and handling challenges. google.com Alternative methods, such as those involving diazotization reactions, carry inherent safety risks due to the potential instability of diazonium salt intermediates. google.com

In Vitro and In Vivo Studies of Derivatives (excluding dosage/administration)

Derivatives of thiophene sulfonyl chlorides, including those conceptually derived from this compound, have demonstrated a wide spectrum of biological activities in preclinical studies. These investigations highlight the therapeutic potential of the thiophene scaffold in various disease areas. nih.gov

In the realm of oncology, numerous thiophene derivatives have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines. Studies have shown that certain thiophene-based compounds exhibit significant cytotoxic effects against breast (T47D, MCF-7), cervical (HeLa), and endometrial (Ishikawa) cancer cells. nih.gov For example, a series of azomethine derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate demonstrated potent anticancer activity, with some compounds showing greater efficacy against the T47D breast cancer cell line than the standard chemotherapeutic agent Doxorubicin. nih.gov Other thiophene aryl amides have displayed moderate activity against leukemia, breast, and colon cancer cell lines in vitro. nih.gov One study identified a thiophene derivative, compound 8e, which inhibited cancer cell growth at concentrations ranging from 0.411 to 2.8 μM in a five-dose assay conducted by the National Cancer Institute. techscience.com

The antimicrobial potential of thiophene derivatives is also well-documented. Research has demonstrated their efficacy against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. nih.gov Systematic optimization of thiophene-arylamide derivatives led to the identification of compounds with potent in vitro activity, showing Minimum Inhibitory Concentrations (MIC) as low as 0.02–0.12 μg/mL. nih.gov These compounds often act by inhibiting essential enzymes, such as decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a key enzyme in the mycobacterial cell wall synthesis pathway. nih.gov Beyond mycobacteria, thiophene derivatives have been screened for broad-spectrum antimicrobial activity, showing efficacy against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and fungi like Candida albicans. nih.gov

In antiviral research, derivatives of 2-amino-3-arylsulfonylthiophenes have been evaluated. Some of these compounds exhibited moderate and selective activity against HIV-1 in cell cultures. nih.gov Further studies revealed that related compounds, such as 3-arylsulfonyl-2-(trifluoroacetamido)thiophenes, were considerably active against human cytomegalovirus (CMV) and varicella-zoster virus (VZV), with IC50 values in the range of 0.1-10 μg/mL. nih.gov

The data tables below summarize key findings from selected in vitro studies on thiophene derivatives.

Table 1: In Vitro Anticancer Activity of Selected Thiophene Derivatives

| Compound ID | Cancer Cell Line | Measurement | Result | Reference |

|---|---|---|---|---|

| Compound 2b | T47D (Breast) | IC50 | 2.3 μM | nih.gov |

| Compound 2k | T47D (Breast) | IC50 | 7.1 μM | nih.gov |

| Compound 2l | T47D (Breast) | IC50 | 8.6 μM | nih.gov |

| Doxorubicin (Control) | T47D (Breast) | IC50 | 15.5 μM | nih.gov |

| Compound 8e | Various | Growth Inhibition | 0.411 - 2.8 μM | techscience.com |

| Compound 23j | M. tuberculosis H37Rv | MIC | 0.02 μg/mL | nih.gov |

Table 2: In Vitro Antimicrobial and Antiviral Activity of Selected Thiophene Derivatives

| Compound ID | Target Organism | Measurement | Result | Reference |

|---|---|---|---|---|

| Compound 23j | M. tuberculosis (XDR-TB) | MIC | 0.031 μg/mL | nih.gov |

| Compound 24f | M. tuberculosis (XDR-TB) | MIC | 0.031 μg/mL | nih.gov |

| Compound 2j | Staphylococcus aureus | MIC | Not specified, but showed high effect | nih.gov |

| Compound 2j | Escherichia coli | MIC | Not specified, but showed high effect | nih.gov |

| Compound 2j | Candida albicans | MIC | Not specified, but showed high effect | nih.gov |

| Compound 7e | HIV-1 | EC50 | 3.8 μg/mL | nih.gov |

| Aminopyrrole 13d | Cytomegalovirus (CMV) | IC50 | 0.3 μg/mL | nih.gov |

Exploration of 3,4 Dimethylthiophene 2 Sulfonyl Chloride in Materials Science

As a Monomer or Building Block for Polymeric Materials

The structure of 3,4-Dimethylthiophene-2-sulfonyl chloride, featuring a polymerizable thiophene (B33073) ring and a versatile sulfonyl chloride functional group, positions it as a promising candidate for the synthesis of novel polymeric materials.

Synthesis of Thiophene-Based Conjugated Polymers

Thiophene-based conjugated polymers are a cornerstone of organic electronics due to their excellent charge-transport properties. The synthesis of these polymers often involves the polymerization of functionalized thiophene monomers. While direct polymerization of this compound has not been extensively documented, the presence of the sulfonyl chloride group offers a unique handle for creating functional polymers.

One potential route to polymerization could involve the conversion of the sulfonyl chloride to a more suitable group for cross-coupling reactions, which are commonly used for synthesizing conjugated polymers. For instance, the sulfonyl chloride could be transformed into a leaving group that facilitates polymerization. Research on related thiophene monomers has shown that phenyl sulfone can serve as an effective leaving group in the polymerization of thiophenes. rsc.org This suggests a pathway where this compound could be modified to participate in deprotonative polymerization or other cross-coupling methods.

Alternatively, the sulfonyl chloride group could be utilized in post-polymerization modification. A polymer backbone of poly(3,4-dimethylthiophene) could be synthesized first, followed by the introduction of sulfonyl chloride groups. However, a more direct approach would be to polymerize a monomer that already contains this functionality. The reactivity of the sulfonyl chloride group allows for reactions with a variety of nucleophiles, which could be used to introduce specific side chains onto the polymer, thereby tuning its solubility, morphology, and electronic properties. mdpi.com

Table 1: Potential Polymerization Strategies for this compound

| Strategy | Description | Potential Advantages |

|---|---|---|

| Pre-functionalization | Conversion of the sulfonyl chloride to a group suitable for cross-coupling polymerization prior to polymer synthesis. | Allows for the use of established polymerization techniques for conjugated polymers. |

| Direct Polymerization | Direct polymerization of the monomer, potentially through reactions involving the sulfonyl chloride group. | Could lead to novel polymer architectures and properties. |

| Post-polymerization Modification | Synthesis of a poly(3,4-dimethylthiophene) backbone followed by the introduction and subsequent reaction of sulfonyl chloride groups. | Offers versatility in functionalizing a pre-synthesized polymer. |

Incorporation into Organic Semiconductors

The electronic properties of polythiophenes are highly dependent on their structure, including the nature and position of substituents on the thiophene ring. The incorporation of a 3,4-dimethylthiophene (B1217622) unit into a polymer backbone can influence its conformation and electronic energy levels. The methyl groups at the 3 and 4 positions can induce a twist in the polymer backbone, which may affect the extent of π-conjugation and, consequently, the material's charge carrier mobility.

The sulfonyl chloride group, being strongly electron-withdrawing, would be expected to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting polymer. This modulation of frontier orbital energies is a critical aspect of designing materials for organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). By carefully designing copolymers that incorporate this compound-derived units, it may be possible to fine-tune the electronic properties for specific applications.

Precursor for Advanced Functional Materials

Beyond polymeric materials, the unique reactivity of this compound makes it a potential precursor for the synthesis of other advanced functional materials, such as supramolecular assemblies and self-assembled monolayers.

Supramolecular Assemblies

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. Thiophene derivatives have been successfully employed in the construction of supramolecular structures. nih.govrsc.orgresearchgate.net The sulfonyl chloride group in this compound is a versatile reactive site for introducing functionalities that can drive self-assembly.

For instance, reaction of the sulfonyl chloride with amines leads to the formation of sulfonamides. By reacting it with molecules containing complementary hydrogen bonding motifs, it would be possible to create building blocks for supramolecular polymers or discrete assemblies. The resulting sulfonamide linkage is known to participate in robust hydrogen bonding, which can be a powerful tool for directing the assembly of molecules into well-defined architectures. The 3,4-dimethylthiophene core provides a rigid and electronically active scaffold for these assemblies.

Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. Thiophene-based molecules have been investigated for the formation of SAMs on various substrates, including gold. organic-chemistry.orgbldpharm.com The formation of SAMs typically relies on a specific interaction between a head group of the molecule and the substrate.

While the sulfonyl chloride group itself may not be the ideal head group for direct assembly, it can be readily converted into functionalities that are. For example, hydrolysis of the sulfonyl chloride would yield a sulfonic acid, which can bind to metal oxide surfaces. Alternatively, reaction with a thiol-containing molecule could introduce a thiol group, which is well-known to form strong bonds with gold surfaces, leading to the formation of stable SAMs. rsc.org The 3,4-dimethylthiophene unit would then form the body of the monolayer, and its orientation and packing would determine the surface properties. Such functionalized surfaces could find applications in molecular electronics, sensors, and as coatings to control surface energy.

Optoelectronic Material Development

The development of new materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), is a major focus of materials science research. Thiophene-based materials are prominent in this field due to their favorable electronic and optical properties. beilstein-journals.orgchemicalbook.commagtech.com.cn

The electronic properties imparted by the 3,4-dimethylthiophene core, combined with the electron-withdrawing nature of the sulfonyl group, suggest that derivatives of this compound could be valuable in optoelectronic devices. As mentioned earlier, the sulfonyl group can lower the HOMO and LUMO energy levels. In the context of OSCs, a lower HOMO level in a donor material can lead to a higher open-circuit voltage, a key parameter for device efficiency.

Furthermore, the sulfonyl chloride group can be used to attach chromophores or other functional moieties to the thiophene ring. This could lead to the development of new dyes for dye-sensitized solar cells or emitters for OLEDs. The ability to synthetically modify the molecule through the sulfonyl chloride handle provides a pathway to tune the absorption and emission properties of the resulting materials.

Table 2: Potential Optoelectronic Applications of this compound Derivatives

| Application | Potential Role | Key Molecular Features |

|---|---|---|

| Organic Photovoltaics (OPVs) | Component of donor or acceptor materials. | Tunable energy levels due to the sulfonyl group; potential for creating novel copolymers. |

| Organic Light-Emitting Diodes (OLEDs) | Host or emitter material. | Functionalization with chromophores via the sulfonyl chloride group to tune emission color. |

| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer. | Modified side chains for improved solubility and morphology control. |

Material Design Considerations and Structure-Property Relationships

The performance of polymeric materials derived from this compound is intrinsically linked to its unique molecular architecture. The strategic placement of two methyl groups and a sulfonyl chloride functional group on the thiophene ring allows for a nuanced control over the resulting polymer's electronic, morphological, and physical properties. Understanding these structure-property relationships is paramount for designing materials with tailored functionalities for specific applications in materials science.

The polymerization of this compound results in a polythiophene backbone with pendant dimethyl groups and sulfonyl moieties. The interplay between these substituents dictates the polymer's conformational geometry, intermolecular interactions, and ultimately, its bulk properties.

Influence of 3,4-Dimethyl Substitution:

The presence of methyl groups at the 3 and 4 positions of the thiophene ring introduces significant steric hindrance. This steric crowding forces a torsion in the polythiophene backbone, disrupting the planarity of the conjugated system. A less planar backbone generally leads to:

A wider bandgap: The reduced π-orbital overlap along the polymer chain increases the energy required for electronic excitation.

Lower charge carrier mobility: The non-planar structure hinders the efficient movement of charge carriers along and between polymer chains.

Increased solubility: The twisted backbone can disrupt close packing, leading to better solubility in organic solvents compared to more planar polythiophenes.

This trade-off between processability and electronic performance is a key consideration in the design of materials based on this monomer.

Role of the Sulfonyl Chloride Group:

The sulfonyl chloride (-SO₂Cl) group at the 2-position is a powerful electron-withdrawing group. Its presence profoundly influences the electronic properties of the polymer. Key effects include:

Lowered HOMO and LUMO Energy Levels: The strong inductive effect of the sulfonyl group stabilizes both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can enhance the polymer's oxidative stability and alter its charge injection characteristics in electronic devices.

Post-polymerization Modification: The reactive sulfonyl chloride group serves as a versatile handle for post-polymerization modifications. It can be readily converted to sulfonic acid (-SO₃H) or sulfonamides, allowing for the fine-tuning of properties such as solubility, hygroscopicity, and self-doping capabilities.

Self-Doping Potential: Hydrolysis of the sulfonyl chloride to a sulfonic acid group can lead to self-doping, where the acidic proton protonates the polythiophene backbone, creating charge carriers without the need for an external dopant. This can lead to significant increases in electrical conductivity.

Synergistic Effects and Material Properties:

The combination of the 3,4-dimethyl substitution pattern and the 2-sulfonyl chloride group results in a unique set of properties. The steric effects of the methyl groups and the electronic influence of the sulfonyl group are not merely additive but interact to define the final material characteristics.

| Property | Influence of 3,4-Dimethyl Groups | Influence of 2-Sulfonyl Group | Anticipated Combined Effect in Poly(this compound) |

| Backbone Planarity | Decreased due to steric hindrance | Minimal direct effect | Reduced planarity |

| Solubility | Increased | Can be tuned via modification | Potentially good solubility, especially after modification |

| Bandgap | Increased | Minor effect | Relatively wide bandgap |

| HOMO/LUMO Levels | Slightly raised | Significantly lowered | Lowered energy levels, improved oxidative stability |

| Conductivity (undoped) | Decreased | Decreased | Low |

| Conductivity (doped) | Moderate | Can be high (self-doping) | Potentially high, especially in sulfonated form |

Detailed Research Findings:

While direct research on polymers exclusively derived from this compound is limited, studies on analogous sulfonated polythiophenes provide valuable insights. For instance, research on polythiophenes bearing alkylsulfonic acid side chains has demonstrated that conversion to the sulfonic acid form can dramatically improve electrical conductivity. In one such study, the conductivity of a regioregular polythiophene with an alkyl sulfonate ester was initially very low (>10⁸ S/cm⁻¹). Upon conversion to the corresponding sulfonic acid, the conductivity increased significantly to the range of 5.03–6.69 x 10⁻² S/cm⁻¹. This remarkable increase is attributed to self-doping, where the sulfonic acid protonates the thiophene backbone, creating delocalized charge carriers.

Furthermore, the electron-withdrawing nature of the sulfonyl group is known to lower the HOMO and LUMO energy levels of conjugated polymers. This can be advantageous for applications in organic electronics, as it can improve the alignment of the polymer's energy levels with those of electrodes or other active layers, facilitating more efficient charge injection and transport.

The table below presents a comparative overview of the electronic properties of related polythiophene derivatives to illustrate the expected impact of the substituents present in polymers derived from this compound.

| Polymer | Typical HOMO Level (eV) | Typical LUMO Level (eV) | Typical Bandgap (eV) | Typical Doped Conductivity (S/cm) |

| Poly(3-hexylthiophene) | -4.9 to -5.2 | -2.9 to -3.1 | ~2.0 - 2.2 | 1 - 1000 |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | -5.0 to -5.3 | -3.4 to -3.7 | ~1.6 - 1.7 | 100 - 1000 |

| A Sulfonated Polythiophene (example) | -5.3 to -5.6 | -3.3 to -3.6 | ~2.0 - 2.3 | 10⁻⁴ - 10⁻¹ |

| Hypothesized Poly(3,4-dimethylthiophene-2-sulfonic acid) | -5.4 to -5.7 | -3.2 to -3.5 | ~2.2 - 2.5 | Potentially 10⁻³ - 10⁰ |

Note: The values for the hypothesized polymer are estimations based on the combined effects of the dimethyl and sulfonic acid groups and are intended for illustrative purposes.

Computational and Theoretical Studies of 3,4 Dimethylthiophene 2 Sulfonyl Chloride

Electronic Structure Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Through computational analysis, we can visualize the distribution of electrons and predict the molecule's reactivity and stability.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can predict various properties, including optimized molecular geometry (bond lengths and angles), vibrational frequencies, and electronic properties. For thiophene (B33073) sulfonamide derivatives, which are structurally related to 3,4-dimethylthiophene-2-sulfonyl chloride, DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set have been employed to determine these parameters. semanticscholar.org

For this compound, DFT calculations would likely reveal key geometric parameters. For instance, the S=O and S-Cl bond lengths in the sulfonyl chloride group are critical in determining its reactivity. In related aryl sulfonyl chlorides, these bond lengths are influenced by the nature of the aromatic ring. nih.gov The calculated bond lengths and angles provide a foundational understanding of the molecule's three-dimensional shape.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Illustrative)

| Parameter | Predicted Value |

| S=O Bond Length | ~1.43 Å |

| S-Cl Bond Length | ~2.07 Å |

| S-C Bond Length | ~1.77 Å |

| C-S-C Bond Angle (in thiophene ring) | ~92.2° |

| O=S=O Bond Angle | ~121.0° |

Note: These are illustrative values based on typical DFT calculations for similar molecules and are not from a specific study on this compound.

Molecular Orbital (MO) theory provides a description of the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. mdpi.com

In thiophene derivatives, the HOMO is typically a π-orbital delocalized over the thiophene ring, while the LUMO is often a π*-orbital. researchgate.net For this compound, the presence of the electron-withdrawing sulfonyl chloride group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted thiophene. A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These are illustrative values based on typical DFT calculations for similar molecules and are not from a specific study on this compound.

Spectroscopic Property Prediction

Computational methods can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. DFT calculations of vibrational frequencies can aid in the interpretation of experimental IR and Raman spectra. mdpi.com By calculating the vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching and bending of particular bonds within the molecule. For this compound, characteristic vibrational frequencies for the S=O, S-Cl, and C-S bonds would be of significant interest for its characterization.

Similarly, NMR chemical shifts can be predicted using computational methods. These predictions can be a valuable tool in confirming the structure of a synthesized compound by comparing the calculated spectrum with the experimental one.

Reaction Pathway Modeling and Energetics

Computational modeling can be used to explore potential reaction pathways for a molecule. By calculating the energies of reactants, transition states, and products, the feasibility of a particular reaction can be assessed. For this compound, this could involve modeling its reactions with various nucleophiles, which are expected to attack the electrophilic sulfur atom of the sulfonyl chloride group.

Conformation Analysis and Dynamics

For flexible molecules, understanding their conformational landscape is crucial. While the thiophene ring itself is rigid, rotation around the C-S bond connecting the ring to the sulfonyl chloride group can lead to different conformers. Computational methods can be used to perform a conformational search to identify the most stable conformers and the energy barriers between them.

A relaxed potential energy surface (PES) scan can be performed to locate the minimum energy structure. mdpi.com Molecular dynamics (MD) simulations could also be employed to study the dynamic behavior of the molecule over time, providing insights into its flexibility and how it might interact with other molecules in a dynamic environment.

Future Directions and Challenges in 3,4 Dimethylthiophene 2 Sulfonyl Chloride Research

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the broader application of 3,4-Dimethylthiophene-2-sulfonyl chloride lies in its synthesis. Traditional methods for preparing aryl sulfonyl chlorides often rely on harsh and hazardous reagents like chlorosulfonic acid or sulfuryl chloride, which present significant environmental and safety concerns. rsc.org Future research is focused on developing greener, more efficient synthetic pathways.

The development of sustainable methods can be approached in two stages: synthesis of the 3,4-dimethylthiophene (B1217622) core and the subsequent chlorosulfonation. Industrial thiophene (B33073) production often involves high-temperature reactions of n-butane with sulfur. derpharmachemica.compharmaguideline.com Greener alternatives for substituted thiophenes are emerging, such as those using recyclable ionic liquid catalysts, which operate under solvent-free conditions and offer a significantly improved environmental factor. researchgate.net

For the critical chlorosulfonation step, several promising and sustainable alternatives to traditional reagents are under investigation. These modern methods avoid the use of highly corrosive and toxic chemicals, improve safety, and often proceed under milder conditions.

Table 1: Comparison of Traditional vs. Sustainable Chlorosulfonation Methods

| Method | Reagents | Advantages | Challenges for Scalability |

| Traditional | Chlorosulfonic Acid (ClSO₃H) | Well-established, powerful reagent | Highly corrosive, hazardous, produces HCl gas, strongly exothermic rsc.org |

| Oxidative Chlorination | Thiols/Disulfides + Oxidants (e.g., H₂O₂, Oxone, NCS) | Milder conditions, avoids harsh acids, some methods use water as a solvent rsc.orgorganic-chemistry.org | Stoichiometry of potent oxidants needs careful control. |

| NCS Chlorosulfonation | S-Alkylisothiourea salts + N-Chlorosuccinimide (NCS) | Uses odorless starting materials, byproduct can be recycled, environmentally friendly organic-chemistry.orgresearchgate.net | Multi-step process from initial alkyl halide. |

| Photocatalysis | Aryldiazonium Salts, SO₂, Heterogeneous Catalyst | Uses visible light, mild conditions, recyclable metal-free catalyst acs.org | Requires specialized photoreactor setups. |

| Aqueous Process | Diazonium Salts, SO₂ source, Cu catalyst in water | Enhanced safety, robust, product precipitates from water, simplifying isolation acs.orgresearchgate.net | Management of aqueous waste streams containing copper. |

| Flow Chemistry | Various (e.g., Disulfides + DCH) | Superior heat management for exothermic reactions, enhanced safety, high space-time yield rsc.org | Requires investment in specialized continuous flow equipment. |

Future efforts will likely focus on adapting these sustainable methods, particularly flow chemistry and aqueous processes, for the specific synthesis of this compound to create a safe, efficient, and environmentally benign manufacturing route.

Expanding the Scope of its Application in Cascade Reactions

The sulfonyl chloride functional group is a highly reactive electrophile, making it an excellent linchpin for complex molecule synthesis. A significant future direction is to harness this reactivity in cascade or multicomponent reactions (MCRs). These reactions, where multiple bonds are formed in a single operation, offer substantial benefits in terms of efficiency, atom economy, and reduced waste.

Currently, the use of thiophenesulfonyl chlorides in cascade reactions is not extensively documented. However, the potential is considerable. Research could explore using this compound in novel reaction sequences. For instance, an initial reaction with a bifunctional nucleophile could form a sulfonamide, which then participates in an intramolecular cyclization, triggered by a second reactive site on the molecule. Such strategies could provide rapid access to novel, fused heterocyclic systems containing the 3,4-dimethylthiophene moiety. Thioamides, which can be derived from sulfonyl compounds, are known precursors to complex heterocycles, suggesting a rich area for exploration. chemistryforsustainability.org The development of one-pot protocols for synthesizing bioactive thiophene sulfonamide derivatives points toward the feasibility of these advanced synthetic strategies. rsc.org

Discovery of Novel Bioactive Derivatives and Their Biological Targets

The thiophene nucleus is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. nih.govijpsjournal.com Derivatives are known to possess a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govtechscience.comresearchgate.net Specifically, compounds containing a dimethylthiophene scaffold have been investigated as anti-inflammatory agents and serotonin (B10506) antagonists for potential use in treating Alzheimer's disease. nih.goveprajournals.com

The primary application of this compound in this field is as a precursor to sulfonamides. The sulfonamide group is another critical pharmacophore, famous for its role in antibacterial sulfa drugs and a wide array of other therapeutics. acs.orgresearchgate.net The combination of these two motifs presents a compelling strategy for drug discovery.

Future research will involve the systematic synthesis of a chemical library of novel sulfonamides and sulfonate esters derived from this compound. This library can then be screened against a diverse panel of biological targets.

Table 2: Potential Bioactive Derivatives and Therapeutic Areas

| Derivative Class | Potential Biological Targets | Therapeutic Area | Rationale |

| Sulfonamides | Carbonic Anhydrase, Kinases, Cyclooxygenase (COX) | Glaucoma, Cancer, Inflammation | Sulfonamide is a classic inhibitor scaffold for these targets. nih.gov |

| Sulfonamides | Bacterial Dihydropteroate Synthase | Infectious Disease | The thiophene ring can modulate the antibacterial spectrum of classic sulfa drugs. |

| Sulfonamides | Serotonin Receptors (e.g., 5-HT) | Neurological Disorders | Existing dimethylthiophene derivatives show activity as serotonin antagonists. eprajournals.com |

| Sulfonate Esters | Proteases, Other Enzymes | Various | Can act as covalent inhibitors or prodrugs. |

The challenge lies in identifying the specific biological targets for these new derivatives and understanding their mechanism of action, which requires extensive pharmacological and biochemical investigation.

Integration into Emerging Fields of Chemical Synthesis and Materials Science

The unique electronic properties of the thiophene ring make it a fundamental building block for organic electronic materials. Thiophene-based polymers and small molecules are extensively used in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). researchgate.netmdpi.com

A key future direction is the integration of this compound as a functional monomer or building block in materials science. The sulfonyl chloride group can serve as a reactive handle to incorporate the 3,4-dimethylthiophene unit into polymer backbones or to functionalize surfaces. The two methyl groups on the thiophene ring are not merely passive substituents; they can significantly influence the material's properties by:

Increasing Solubility: Enhancing processability in common organic solvents.

Tuning Electronic Properties: Modifying the HOMO/LUMO energy levels and the bandgap of the resulting polymer.

Controlling Morphology: Influencing the packing and intermolecular interactions (e.g., π-π stacking) in the solid state.

Furthermore, related sulfur-containing compounds like sulfenyl chlorides have recently been demonstrated as valuable feedstocks for synthesizing novel polymers with high refractive indices and excellent optical transparency. arizona.educhemistryviews.org This suggests that this compound could be explored for creating advanced optical materials. The primary challenge will be to control the polymerization process and to establish clear structure-property relationships that link the specific 3,4-dimethyl substitution pattern to desired material performance.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,4-dimethylthiophene-2-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodology : Sulfonyl chlorides are typically synthesized via sulfonation of thiophene derivatives followed by chlorination. For 3,4-dimethylthiophene, sulfonation can be achieved using chlorosulfonic acid under controlled temperatures (0–5°C). Excess chlorinating agents (e.g., PCl₅ or SOCl₂) in anhydrous solvents (e.g., dichloromethane) are employed to maximize yield. Reaction progress should be monitored via TLC or HPLC. Post-synthesis, purification via recrystallization (using non-polar solvents) or column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product.

- Optimization : Temperature control is critical to avoid side reactions (e.g., hydrolysis or decomposition). Use inert atmospheres (N₂/Ar) to prevent moisture ingress.

Q. Which analytical techniques are most effective for characterizing this compound, and how should impurities be addressed?

- Analytical Methods :

- NMR Spectroscopy : ¹H/¹³C NMR can confirm substitution patterns and purity. The sulfonyl chloride group typically shows deshielded protons near δ 7.5–8.5 ppm in ¹H NMR.

- Mass Spectrometry (HRMS) : Accurate mass determination ensures molecular ion consistency (e.g., [M+H]⁺ or [M-Cl]⁺ fragments).

- FTIR : Strong S=O stretching vibrations (~1350 cm⁻¹ and 1150 cm⁻¹) confirm sulfonyl group presence.

Advanced Research Questions

Q. How do the 3,4-dimethyl substituents affect the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

- Steric and Electronic Analysis :

- Steric Effects : The methyl groups at positions 3 and 4 create steric hindrance, potentially slowing nucleophilic attack at the sulfur center.

- Electronic Effects : Electron-donating methyl groups may reduce the electrophilicity of the sulfonyl chloride, impacting reaction rates.

- Experimental Design :

- Compare reactivity with unsubstituted thiophene sulfonyl chloride using kinetic studies (e.g., SN2 reactions with amines).

- Employ Hammett plots to correlate substituent effects with reaction rates.

- Computational Support : DFT calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution .

Q. What degradation pathways occur under varying pH and temperature conditions, and how can stability be predicted?

- Stability Assessment :

- Accelerated Degradation Studies : Expose the compound to buffers (pH 1–13) at elevated temperatures (40–80°C). Monitor hydrolysis via HPLC.

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life at standard conditions (25°C).

- Key Findings : Sulfonyl chlorides hydrolyze rapidly in basic conditions (pH > 10), forming sulfonates. Acidic conditions (pH < 3) may stabilize the compound but risk sulfonic acid formation over time.

- Storage Recommendations : Store at 0–6°C in anhydrous, inert environments (e.g., sealed ampoules under N₂) to minimize decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。